molecular formula C17H17N5O2 B2996018 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide CAS No. 1428378-02-2

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide

Cat. No.: B2996018
CAS No.: 1428378-02-2
M. Wt: 323.356
InChI Key: PWYOOYSNNXKNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties

Chemical Reactions Analysis

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aryl isocyanates, isothiocyanates, and potassium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with 3,4-dichlorophenyl isocyanate can yield hydrazine-1-carboxamide derivatives .

Comparison with Similar Compounds

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide can be compared to other pyrazolylpyridazine derivatives, such as 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . While both compounds share a similar core structure, their specific substituents and functional groups can lead to differences in their biological activities and applications.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(18-11-9-14-5-2-1-3-6-14)13-24-17-8-7-15(20-21-17)22-12-4-10-19-22/h1-8,10,12H,9,11,13H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYOOYSNNXKNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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